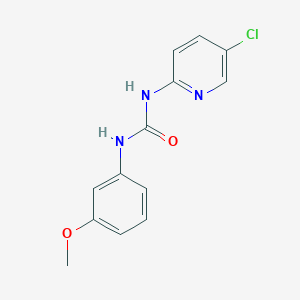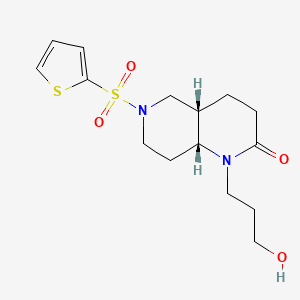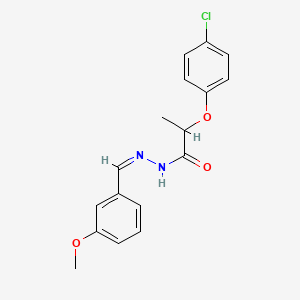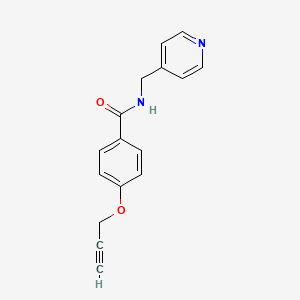
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea, also known as IMI herbicide, is an important agrochemical widely used for weed control in agriculture. It was first introduced in the 1970s and since then it has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用机制
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide inhibits the activity of AHAS by binding to its catalytic subunit, thereby preventing the formation of the enzyme-substrate complex. This leads to the accumulation of toxic intermediates such as keto acids and aldehydes, which disrupt cellular metabolism and ultimately lead to the death of the plant. The mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has been extensively studied using biochemical, genetic, and structural approaches.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth. This leads to the accumulation of toxic intermediates such as keto acids and aldehydes, which disrupt cellular metabolism and ultimately lead to the death of the plant. N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide also affects the photosynthetic apparatus of plants, leading to a decrease in chlorophyll content and photosynthetic efficiency.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has several advantages for use in lab experiments. It is highly effective and selective, making it a valuable tool for weed control studies. It is also readily available and relatively inexpensive. However, N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has some limitations for use in lab experiments. It is toxic and must be handled with care. It also has a relatively short half-life in soil, which may limit its effectiveness in field studies.
未来方向
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide. One area of interest is the development of new herbicides with improved efficacy and selectivity. Another area of interest is the study of the mode of action of N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide in non-target organisms, such as bacteria and fungi. Additionally, there is interest in the development of herbicide-resistant crops that can be used in conjunction with N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide for effective weed control. Finally, there is interest in the development of sustainable weed control strategies that minimize the use of herbicides and promote the use of alternative methods such as crop rotation and intercropping.
Conclusion:
In conclusion, N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide is an important agrochemical widely used for weed control in agriculture. It has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions. N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide inhibits the biosynthesis of branched-chain amino acids in plants by inhibiting the activity of AHAS, a key enzyme in the biosynthesis pathway. It has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide, including the development of new herbicides, the study of its mode of action in non-target organisms, and the development of sustainable weed control strategies.
合成方法
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide can be synthesized by reacting 5-chloro-2-pyridinylamine with 3-methoxyaniline in the presence of a suitable coupling agent such as carbonyldiimidazole. The resulting product is then treated with urea and a catalytic amount of acid to obtain N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea. The synthesis of N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has been extensively studied and optimized for industrial-scale production.
科学研究应用
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has been widely used for weed control in agriculture due to its high efficacy and selectivity. It has been extensively studied for its mode of action and biochemical and physiological effects on plants. N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide inhibits the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants by inhibiting the activity of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis pathway. This leads to the accumulation of toxic intermediates and ultimately results in the death of the plant.
属性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-11-4-2-3-10(7-11)16-13(18)17-12-6-5-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTYGWYPXDGHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300810.png)
![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)


![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5300855.png)
![2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5300858.png)

![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300878.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5300891.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5300895.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
![(3S*,5R*)-1-[3-(methylthio)propyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300909.png)